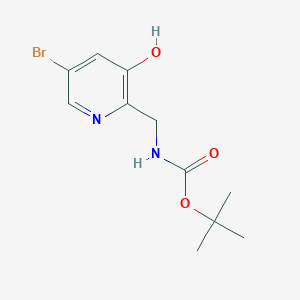
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . It is commonly used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group .
Preparation Methods
The synthesis of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves several steps :
Bromination of Pyridine: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The 5-bromopyridine is then hydroxylated to introduce a hydroxyl group at the 3-position, forming 5-bromo-3-hydroxypyridine.
Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine reacts with tert-butyl isocyanate to form this compound.
Chemical Reactions Analysis
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, tert-butyl isocyanate, and various oxidizing and reducing agents .
Scientific Research Applications
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets . The bromine and hydroxyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their function.
Comparison with Similar Compounds
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate can be compared with other similar compounds :
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromopropylcarbamate: Contains a different core structure, leading to different reactivity and applications.
The presence of both bromine and hydroxyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-8-9(15)4-7(12)5-13-8/h4-5,15H,6H2,1-3H3,(H,14,16) |
InChI Key |
CLVCASOORXPXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


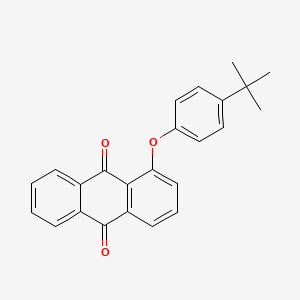

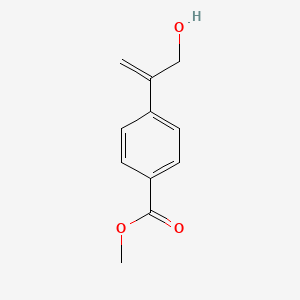
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
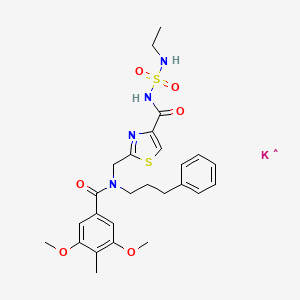
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)
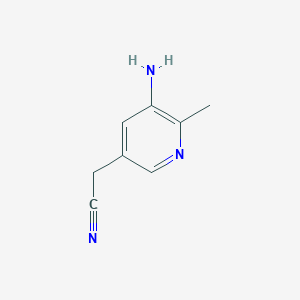


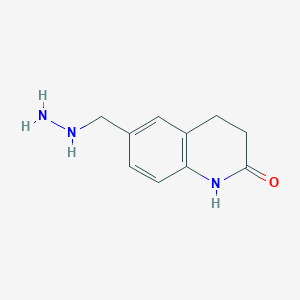
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)
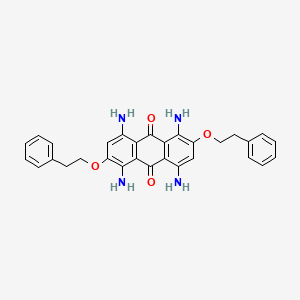
![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
